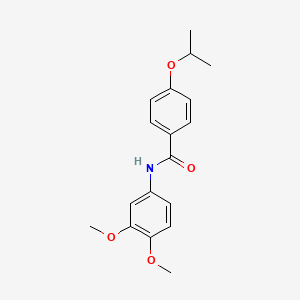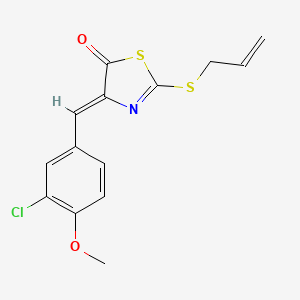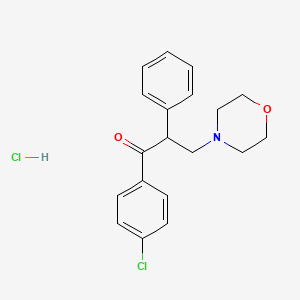![molecular formula C18H16Cl3NO3 B5015803 N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide, also known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it gained widespread attention in the sports community due to its potential to enhance athletic performance. GW501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein in the body that regulates metabolism and energy production.
作用機序
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide works by activating PPARδ, a protein that regulates the expression of genes involved in energy metabolism. When activated, PPARδ increases the breakdown of fatty acids and glucose, leading to increased energy production. This results in improved endurance and physical performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in energy metabolism, leading to increased fat burning and improved endurance. It also reduces inflammation, which can improve cardiovascular health. Additionally, this compound has been shown to improve insulin sensitivity, which can benefit individuals with type 2 diabetes.
実験室実験の利点と制限
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a long half-life, which allows for longer experiments. However, its potential for enhancing athletic performance has led to concerns about its misuse and potential health risks. Furthermore, it has been banned by the World Anti-Doping Agency (WADA) and is not approved for human use.
将来の方向性
There are several areas for future research on N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide. One potential direction is investigating its potential as a treatment for metabolic and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more effective and reliable methods for detecting its use in sports to prevent its misuse.
Conclusion:
This compound is a synthetic drug that has gained widespread attention for its potential to enhance athletic performance. However, it has several potential therapeutic benefits and has been extensively studied in the scientific community. While it has several advantages for lab experiments, its potential for misuse and health risks have led to concerns. Further research is needed to fully understand its potential as a treatment for metabolic and cardiovascular diseases and to develop more effective methods for detecting its use in sports.
合成法
The synthesis of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide involves several steps, starting with the reaction of 4-bromo-2-chloroacetophenone with magnesium to form a Grignard reagent. This reagent is then reacted with 3-methylbenzamide to form the desired product. The final step involves the reaction of the product with trichloroacetyl isocyanate to form this compound.
科学的研究の応用
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide has been extensively studied in the scientific community for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism. Furthermore, it has been investigated for its potential to treat obesity, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3NO3/c1-11-4-3-5-14(10-11)16(24)22-17(18(19,20)21)25-15-8-6-13(7-9-15)12(2)23/h3-10,17H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBOQJVYJAQGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-bromo-4-quinazolinyl)amino]butanoic acid hydrochloride](/img/structure/B5015729.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5015749.png)
![ethyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]glycinate](/img/structure/B5015776.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)


![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
![3-[(4-bromophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5015822.png)